benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
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Overview
Description
Benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzyl group attached to a pyrimidine ring, which is further substituted with a methyl group and two oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction typically requires a catalyst, such as Lewis acids or Brønsted acids, and can be carried out under solvent-free conditions or with the assistance of microwave irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of task-specific ionic liquids (TSILs) as catalysts. These ionic liquids can enhance the efficiency of the reaction and allow for the recycling of the catalyst, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . The reactions are typically carried out in solvents such as ethanol, dioxane, or methanol .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
Benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives, such as:
- 3,4-dihydropyrimidin-2(1H)-one
- 5-methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione
Uniqueness
Benzyl (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other dihydropyrimidine derivatives .
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
benzyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H14N2O4/c1-10-7-16(14(19)15-13(10)18)8-12(17)20-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,18,19) |
InChI Key |
PCHQLPVUECDATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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